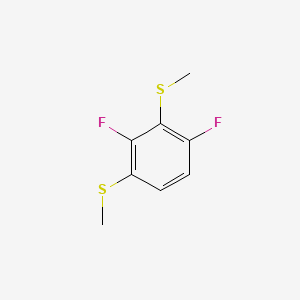
5-(4-Carboxymethylphenyl)dipyrromethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Carboxymethylphenyl)dipyrromethane is a pyrrole building block primarily used in the synthesis of porphyrins. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll. This compound is significant in research due to its role in creating complex macrocycles that are essential in various biological and chemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Carboxymethylphenyl)dipyrromethane typically involves the acid-catalyzed condensation of pyrroles and aldehydes. One common method includes the condensation of 4-methylbenzylaldehyde with an excess of pyrrole, catalyzed by trifluoroacetic acid at room temperature. This reaction yields meso-(4-methylphenyl)dipyrromethane, which can then be further modified to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.
化学反应分析
Types of Reactions
5-(4-Carboxymethylphenyl)dipyrromethane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
5-(4-Carboxymethylphenyl)dipyrromethane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing porphyrins, which are crucial in studying various chemical processes.
Biology: Porphyrins synthesized from this compound are used in biological research to understand cellular processes and enzyme functions.
Medicine: Porphyrins have applications in photodynamic therapy for cancer treatment, where they act as photosensitizers that help destroy cancer cells when exposed to light.
Industry: This compound is used in the development of dyes, pigments, and catalysts
作用机制
The mechanism of action of 5-(4-Carboxymethylphenyl)dipyrromethane is primarily related to its role in porphyrin synthesis. Porphyrins can interact with various molecular targets, including enzymes and cellular structures. In photodynamic therapy, porphyrins generate reactive oxygen species upon light activation, leading to the destruction of targeted cells .
相似化合物的比较
Similar Compounds
- meso-(4-Methylphenyl)dipyrromethane
- 5-(4-Carboxyphenyl)dipyrromethane
- 10,15,20-Tris(4-methylphenyl)porphyrin
Uniqueness
5-(4-Carboxymethylphenyl)dipyrromethane is unique due to its specific functional groups that allow for versatile modifications and applications in various fields. Its carboxymethyl group provides additional reactivity compared to similar compounds, making it a valuable intermediate in synthetic chemistry .
属性
分子式 |
C17H16N2O2 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC 名称 |
2-[4-[1H-pyrrol-2-yl(2H-pyrrol-2-yl)methyl]phenyl]acetic acid |
InChI |
InChI=1S/C17H16N2O2/c20-16(21)11-12-5-7-13(8-6-12)17(14-3-1-9-18-14)15-4-2-10-19-15/h1-10,14,17,19H,11H2,(H,20,21) |
InChI 键 |
IZOSIJHUAIOFPY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(N=C1)C(C2=CC=C(C=C2)CC(=O)O)C3=CC=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



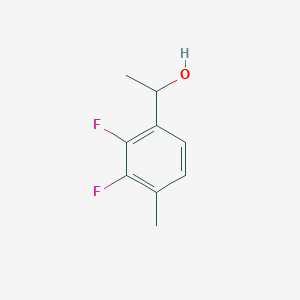
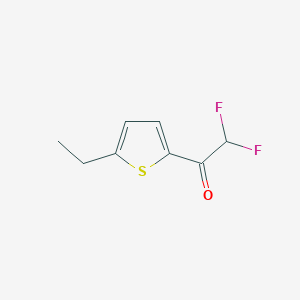

![2-amino-N-methyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14773002.png)
![1-[3-(Benzenesulfonamido)-1,4-dioxo-2-naphthyl]pyridin-1-ium-3-carboxamide](/img/structure/B14773003.png)
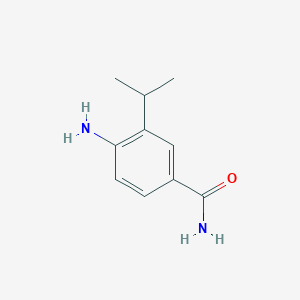
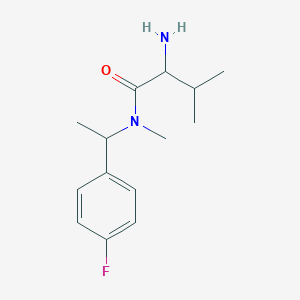

![6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B14773021.png)



